N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a 3,5-dimethylpyrazole moiety and at position 4 with a carboxamide-linked dihydrobenzo[b][1,4]dioxine scaffold. The dihydrobenzo dioxine group introduces stereochemical complexity and may enhance metabolic stability compared to simpler aromatic systems.
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-8-12(2)24(23-11)17-9-16(20-10-21-17)22-19(25)18-13(3)26-14-6-4-5-7-15(14)27-18/h4-10,13,18H,1-3H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFYMFZSDVYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally, the formation of the benzo[d][1,4]dioxine moiety.
Pyrazole Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Pyrimidine Synthesis: The pyrimidine ring is often constructed through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Benzo[d][1,4]dioxine Formation: This moiety can be synthesized by cyclization of a suitable precursor, such as a catechol derivative, under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antileishmanial and antimalarial activities.
Mechanism of Action
The mechanism of action of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular pathways critical for the survival of pathogens like Leishmania and Plasmodium species . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Pyrazole Derivatives : The target compound and compound 5g share a pyrazole-carboxamide backbone. However, 5g’s methylsulfonyl and naphthyl groups likely enhance solubility and π-π stacking interactions, whereas the target compound’s dihydrobenzo dioxine may improve membrane permeability due to increased lipophilicity.
Heterocyclic Diversity: Compound 1l contains an imidazopyridine core with nitrophenyl and cyano groups, which are electron-withdrawing and may influence redox activity. In contrast, the target compound’s pyrimidine-pyrazole system offers a smaller, more rigid scaffold for target binding.
Coumarin Hybrids : Compound 4i integrates coumarin, a chromophore associated with fluorescence and DNA intercalation. The absence of such groups in the target compound suggests divergent therapeutic applications.
Physicochemical Properties
- Solubility : The methylsulfonyl group in 5g confers higher aqueous solubility compared to the target compound’s dihydrobenzo dioxine, which is more hydrophobic.
- Thermal Stability : Compound 1l has a melting point of 243–245°C, indicative of strong intermolecular interactions. The target compound’s stability remains uncharacterized but may benefit from intramolecular hydrogen bonding between the carboxamide and pyrimidine nitrogen.
Research Findings and Implications
Structural Refinement : Programs like SHELXL are critical for resolving stereochemical details in compounds like the target, particularly the dihydrobenzo dioxine’s chiral center.
Synthetic Challenges : The target compound’s pyrimidine-pyrazole linkage may require regioselective coupling, contrasting with the straightforward condensations used for 5g .
Activity Optimization : Introducing sulfonyl or coumarin groups (as in 5g or 4i ) could modulate the target compound’s selectivity and potency.
Biological Activity
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a benzo[dioxine] component. The presence of these functional groups is believed to contribute to its biological activity.
Antiproliferative Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : Preliminary structure–activity relationship (SAR) studies indicated that certain analogs demonstrated submicromolar antiproliferative activity. These compounds were shown to reduce mTORC1 activity and enhance autophagy under basal conditions while disrupting autophagic flux during nutrient refeeding .
Enzyme Inhibition
Binding affinity studies reveal that the compound acts as an inhibitor for several targets:
These findings suggest that the compound may modulate pathways associated with adenosine signaling, which is crucial in various physiological processes including inflammation and cancer progression.
The mechanism by which this compound exerts its biological effects appears to involve:
- mTORC1 Pathway Modulation : The compound impacts mTORC1 signaling, a critical regulator of cell growth and metabolism. Inhibition of mTORC1 leads to reduced cell proliferation and enhanced autophagy .
- Autophagy Regulation : The compound has been observed to increase basal autophagy levels while impairing autophagic flux under specific nutrient conditions. This dual action may provide a therapeutic advantage by selectively targeting cancer cells under metabolic stress while sparing normal cells .
Case Studies
In experimental settings involving cancer cell lines:
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction condition optimizations for N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- The synthesis typically involves multi-step reactions starting with coupling the pyrimidine core to the pyrazole moiety under reflux conditions (e.g., dimethylformamide (DMF) or acetic acid) . Subsequent carboxamide formation requires activating agents like EDCI/HOBt. Key optimizations include temperature control (60–100°C), inert atmospheres to prevent oxidation, and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- 1H/13C NMR identifies proton environments (e.g., pyrazole CH3 groups at δ 2.1–2.4 ppm, dihydrobenzo-dioxine protons at δ 4.2–4.5 ppm) . IR spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₅O₃: 404.1664) . HPLC with a C18 column (ACN/H₂O gradient) assesses purity (>98%) .
Q. How do functional groups (pyrazole, pyrimidine, carboxamide) influence reactivity?
- The pyrazole’s NH group participates in hydrogen bonding with biological targets, while its methyl groups enhance lipophilicity . The pyrimidine ring enables π-π stacking in protein binding . The carboxamide moiety facilitates solubility in polar solvents (e.g., DMSO) and serves as a hydrogen bond acceptor .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational spectroscopic data?
- Discrepancies in NMR shifts may arise from unexpected tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to reassign proton-carbon correlations . Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes . For mass spectrometry conflicts, perform isotopic labeling or tandem MS/MS fragmentation to confirm fragmentation pathways .
Q. What strategies improve regioselectivity in pyrazole-pyrimidine coupling reactions?
- Employ directed ortho-metalation using organometallic reagents (e.g., LDA) to selectively functionalize the pyrimidine C4 position . Microwave-assisted synthesis (100–120°C, 30 min) enhances regioselectivity by accelerating kinetic control pathways . Monitor intermediates via thin-layer chromatography (TLC) with UV visualization .
Q. How can molecular docking predict interactions with biological targets (e.g., kinases)?
- Use AutoDock Vina or Schrödinger Glide to dock the compound into ATP-binding pockets. Parameterize the pyrazole and carboxamide groups for hydrogen bonding with conserved residues (e.g., Lys68 in CDK2). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. What methodologies are recommended for in vitro bioactivity assays?
- For kinase inhibition: Use fluorescence polarization assays with recombinant kinases (IC50 determination) . For cytotoxicity: MTT assays in cancer cell lines (e.g., HCT-116) with dose-response curves (0.1–100 µM) . Include positive controls (e.g., staurosporine) and validate results with Western blotting for downstream targets (e.g., phosphorylated ERK) .
Q. How do solvent polarity and additives impact reaction yields?
- Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions (pyrimidine halogen displacement) . Additives like K₂CO₃ (1.2 eq.) scavenge HCl byproducts, improving yields by >20% . For sensitive intermediates, use molecular sieves to control moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
